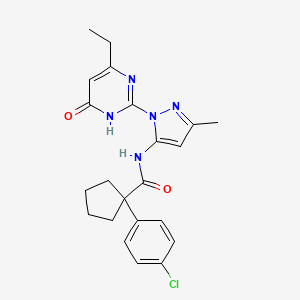![molecular formula C13H15N3O B2602546 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde CAS No. 68641-04-3](/img/structure/B2602546.png)
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a group of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities and are used in the development of various drugs .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of an azide with a terminal alkyne, a process known as the Huisgen cycloaddition . Another method involves the reaction of a primary amine with a nitrile to form an amidine, which is then cyclized to form the triazole ring .Molecular Structure Analysis
The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms. The presence of nitrogen in the ring allows for the formation of hydrogen bonds, which can contribute to the compound’s biological activity .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. They are often used as ligands in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They are often solids at room temperature and are soluble in polar solvents due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which make them useful in this field .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, which is useful in biological research and drug development .
Antimicrobial Activities
1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents . For example, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .
Mécanisme D'action
Target of Action
The primary target of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This compound acts as a water-soluble ligand for the CuAAC reaction .
Mode of Action
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde interacts with its target by accelerating the reaction rates of the CuAAC reaction . This interaction results in the suppression of cell cytotoxicity .
Biochemical Pathways
The affected pathway by 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is the CuAAC reaction . The downstream effects include the acceleration of reaction rates and the suppression of cell cytotoxicity .
Pharmacokinetics
It is known that the compound is water-soluble , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde’s action include the acceleration of CuAAC reaction rates and the suppression of cell cytotoxicity . This suggests that the compound could be beneficial for bioconjugation in diverse chemical biology experiments .
Action Environment
Given that the compound is water-soluble , it can be inferred that its action and stability might be influenced by the aqueous environment in which it is used.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-tert-butyltriazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)12-8-14-15-16(12)11-6-4-10(9-17)5-7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHYVNIIHEJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![[2-oxo-2-(4-phenoxyanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602466.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)
![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)



![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)

